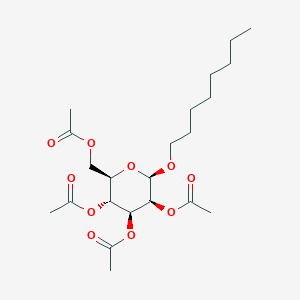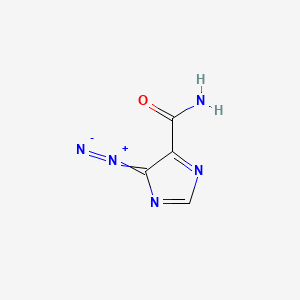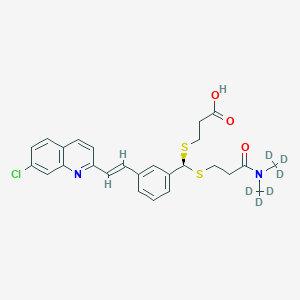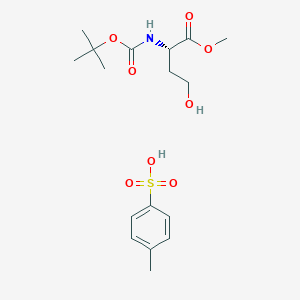
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyldimethylsilyl-protected compounds often involves the use of tert-butyldimethylsilyl chloride as a silylating agent. These reactions typically target hydroxyl groups in molecules, replacing the hydrogen atom of the hydroxyl group with a tert-butyldimethylsilyl group. This transformation protects the hydroxyl group from undesired reactions during subsequent synthetic steps. One example includes the study on the synthesis of key intermediates for the production of biotin, demonstrating the utility of tert-butyldimethylsilyl-protected intermediates in complex organic synthesis (Qin et al., 2014).
Wissenschaftliche Forschungsanwendungen
Decomposition and Environmental Impact
- Decomposition of Methyl Tert-Butyl Ether : A study demonstrates the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE, a compound related to the query, into simpler hydrocarbons like methane and ethylene, indicating a method for mitigating environmental pollution from similar compounds (Hsieh et al., 2011).
Environmental Behavior and Fate
- Environmental Behavior of Methyl tert‐butyl ether (MTBE) : Research on MTBE, a compound structurally related to the query, provides insights into its high solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater, contributing to its persistent environmental contamination (Squillace et al., 1997).
Biodegradation and Remediation
Biodegradation of Aryloxyphenoxy-propionate Herbicides : This review outlines the microbial catabolism of aryloxyphenoxy-propionate herbicides, a class of compounds that includes structures with functionalities similar to the query, emphasizing the potential for microbial remediation of contaminated environments (Zhou et al., 2018).
Microbial Degradation of MTBE : A comprehensive review discusses the aerobic and anaerobic biodegradation pathways of MTBE, highlighting the enzymes involved and the metabolic intermediates formed, which could offer strategies for the remediation of similar ether compounds (Fiorenza and Rifai, 2003).
Adsorption and Purification
- Adsorption Studies of MTBE : The review summarizes the use of various adsorbents for the removal of MTBE from water, a topic relevant to the purification and environmental management of related chemical compounds (Vakili et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate involves the protection of the hydroxyl group of 2-methyl-1,3-dioxolane-2-propionic acid with tert-butyldimethylsilyl (TBDMS) group, followed by esterification with propionic anhydride.", "Starting Materials": [ "2-methyl-1,3-dioxolane-2-propionic acid", "tert-butyldimethylsilyl chloride", "triethylamine", "propionic anhydride", "dichloromethane", "diethyl ether", "sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,3-dioxolane-2-propionic acid (1.0 equiv) in dichloromethane and add triethylamine (1.2 equiv) and tert-butyldimethylsilyl chloride (1.1 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add diethyl ether to the reaction mixture and wash with 1 M hydrochloric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain TBDMS-protected 2-methyl-1,3-dioxolane-2-propionic acid.", "Step 3: Dissolve TBDMS-protected 2-methyl-1,3-dioxolane-2-propionic acid (1.0 equiv) in dichloromethane and add propionic anhydride (1.1 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Add diethyl ether to the reaction mixture and wash with 1 M hydrochloric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over magnesium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate." ] } | |
CAS-Nummer |
67226-75-9 |
Produktname |
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate |
Molekularformel |
C₁₃H₂₆O₄Si |
Molekulargewicht |
274.43 |
Synonyme |
2-Methyl-1,3-dioxolane-2-propanoic Acid (1,1-Dimethylethyl)dimethylsilyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)